

# In-depth Technical Guide to the Spectroscopic Data of Mahmoodin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mahmoodin*

Cat. No.: B116152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Mahmoodin**, a tetraneortriterpenoid isolated from the seed oil of *Azadirachta indica* (Neem), has demonstrated significant antibacterial properties. A thorough understanding of its molecular structure is paramount for further research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of **Mahmoodin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented.

## Introduction

**Mahmoodin** is a limonoid, a class of chemically diverse tetraneortriterpenoids, first isolated and characterized by Siddiqui et al. in 1992.<sup>[1]</sup> Its structure was elucidated through extensive chemical and spectral analyses, including 2D NMR studies.<sup>[1]</sup> This guide collates and presents the key spectroscopic data that defines the molecular architecture of **Mahmoodin**, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

## Spectroscopic Data of Mahmoodin

The following sections detail the NMR, IR, and Mass Spec data for **Mahmoodin**. This data is crucial for the structural confirmation and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Mahmoodin** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Mahmoodin** ( $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm   | Multiplicity | Coupling Constant<br>(J) in Hz | Assignment |
|--------------------------------------|--------------|--------------------------------|------------|
| Data not available in search results |              |                                |            |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Mahmoodin** ( $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm      | Assignment |
|--------------------------------------|------------|
| Data not available in search results |            |

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Mahmoodin** are summarized below.

Table 3: IR Spectroscopic Data for **Mahmoodin** (KBr)

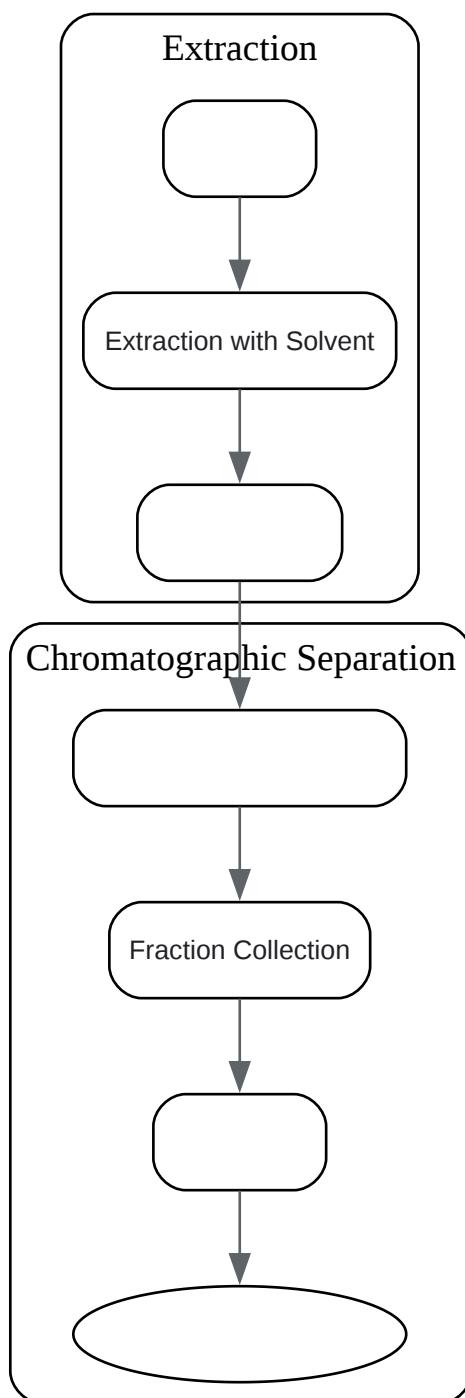
| Wavenumber ( $\text{cm}^{-1}$ )      | Functional Group Assignment |
|--------------------------------------|-----------------------------|
| Data not available in search results |                             |

Based on the analysis of similar tetranortriterpenoids isolated from Neem oil, the IR spectrum of **Mahmoodin** is expected to show characteristic peaks for hydroxyl groups ( $\sim 3460 \text{ cm}^{-1}$ ), ester carbonyls ( $\sim 1740 \text{ cm}^{-1}$ ), ketones ( $\sim 1704 \text{ cm}^{-1}$ ), and a furan ring ( $\sim 876 \text{ cm}^{-1}$ ).[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

Table 4: Mass Spectrometry Data for **Mahmoodin**


| Technique                            | Ionization Mode | m/z                                  | Assignment |
|--------------------------------------|-----------------|--------------------------------------|------------|
| HREIMS                               | EI              | Data not available in search results | $[M]^+$    |
| Data not available in search results | Fragment Ions   |                                      |            |

## Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of **Mahmoodin** are crucial for the reproducibility of results.

### Isolation of Mahmoodin

The isolation of **Mahmoodin**, as described by Siddiqui et al. (1992), involves the extraction of Neem oil followed by chromatographic separation.[\[1\]](#)



[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **Mahmoodin** from Neem oil.

## Spectroscopic Analysis

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer.

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent for limonoids.
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition: Standard pulse sequences are used to acquire 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR data.

The IR spectrum of solid samples is often obtained using the KBr pellet method.

- Sample Preparation: A small amount of the purified **Mahmoodin** is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

High-resolution electron impact mass spectrometry (HREIMS) is commonly used for the structural elucidation of natural products.

- Ionization: Electron Impact (EI) is a hard ionization technique that provides detailed fragmentation patterns.
- Analyzer: A high-resolution mass analyzer is used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

## Conclusion

This guide provides a framework for the spectroscopic characterization of **Mahmoodin**. While the specific numerical data from the primary literature remains to be fully compiled, the provided information on the expected spectral features and detailed experimental protocols offers a valuable resource for researchers. The structural elucidation of **Mahmoodin** and other related tetrnortriterpenoids is essential for advancing our understanding of their biological activities and for the development of new therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Constituents of *Azadirachta indica*: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [In-depth Technical Guide to the Spectroscopic Data of Mahmoodin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116152#spectroscopic-data-of-mahmoodin-nmr-ir-mass-spec>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)